4,6-Dimethyl-2-(methylamino)nicotinonitrile

Description

Chemical Identity and Nomenclature

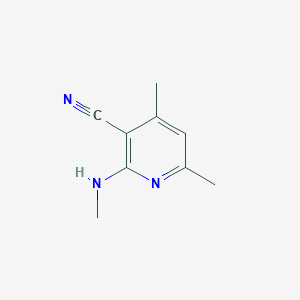

This compound represents a substituted pyridine derivative characterized by its distinctive molecular architecture and well-defined chemical properties. The compound is officially registered under Chemical Abstracts Service number 783325-61-1, providing a unique identifier for this specific molecular entity. The molecular formula C₉H₁₁N₃ indicates the presence of nine carbon atoms, eleven hydrogen atoms, and three nitrogen atoms, resulting in a molecular weight of 161.20 grams per mole.

The International Union of Pure and Applied Chemistry systematic name for this compound is 4,6-dimethyl-2-(methylamino)pyridine-3-carbonitrile, which precisely describes the substitution pattern on the pyridine ring. Alternative nomenclature includes this compound, reflecting its classification within the nicotinonitrile family of compounds. The compound's structure can be represented through its Simplified Molecular Input Line Entry System notation as N#CC1=C(NC)N=C(C)C=C1C, which provides a standardized textual representation of its molecular connectivity.

The chemical structure features a pyridine ring system with three distinct substituents strategically positioned to confer specific chemical and physical properties. At position 2 of the pyridine ring, a methylamino group (NHCH₃) provides basic character and potential for hydrogen bonding interactions. Methyl groups occupy positions 4 and 6, contributing to the compound's lipophilic character and steric properties. The nitrile functional group (-CN) at position 3 serves as both an electron-withdrawing substituent and a versatile synthetic handle for further chemical transformations.

Table 1: Chemical Identity Data for this compound

Physical characterization reveals that this compound exists as a crystalline solid at room temperature, with reported melting points ranging from 146-149°C to 149-150°C depending on the purity and analytical conditions. The compound's molecular geometry and electronic distribution are influenced by the aromatic pyridine ring system, which maintains planarity and exhibits characteristic aromatic stability. The presence of multiple nitrogen atoms within the molecular framework contributes to the compound's polarity and potential for intermolecular interactions through hydrogen bonding mechanisms.

Historical Development in Heterocyclic Chemistry

The historical development of this compound is intrinsically linked to the broader evolution of heterocyclic chemistry and specifically the discovery and investigation of pyridine-based compounds. The foundational work in this field traces back to the mid-19th century when pyridine itself was first isolated and characterized. Thomas Anderson, a Scottish scientist, made the earliest documented reference to pyridine in 1849 when he examined the contents of oil obtained through high-temperature heating of animal bones. Anderson separated a colorless liquid with an unpleasant odor from this complex mixture, successfully isolating pure pyridine two years later in 1851.

The nomenclature of pyridine reflects its historical discovery circumstances, as Anderson named the new substance after the Greek word πῦρ (pyr) meaning fire, acknowledging its origin from high-temperature pyrolytic processes. The suffix "idine" was added following chemical nomenclature conventions of the time, similar to compounds like toluidine, indicating a cyclic compound containing a nitrogen atom. This naming convention established the foundation for the systematic nomenclature of pyridine derivatives that would follow in subsequent decades.

The structural elucidation of pyridine marked a significant milestone in heterocyclic chemistry understanding. Wilhelm Körner in 1869 and James Dewar in 1871 proposed that pyridine's structure derived from benzene through substitution of one carbon-hydrogen unit with a nitrogen atom, drawing analogies between quinoline and naphthalene relationships. This structural proposal received experimental confirmation when pyridine underwent reduction to piperidine using sodium in ethanol, definitively establishing the six-membered aromatic ring containing one nitrogen atom.

The development of synthetic methodologies for pyridine derivatives accelerated throughout the late 19th and early 20th centuries. Arthur Rudolf Hantzsch described the first major synthesis of pyridine derivatives in 1881, establishing what became known as the Hantzsch pyridine synthesis. This methodology typically employed a 2:1:1 mixture of β-keto acid, aldehyde, and ammonia or its salt as the nitrogen donor, initially producing a dihydropyridine intermediate that subsequently underwent oxidation to yield the corresponding pyridine derivative.

Table 2: Historical Milestones in Pyridine and Nicotinonitrile Chemistry

| Year | Milestone | Investigator | Significance |

|---|---|---|---|

| 1849 | First pyridine isolation | Thomas Anderson | Discovery of pyridine from bone oil |

| 1851 | Pure pyridine isolation | Thomas Anderson | First pure sample obtained |

| 1869-1871 | Structural elucidation | Körner and Dewar | Proposed benzene-nitrogen substitution |

| 1876 | First synthetic route | William Ramsay | Pyridine from acetylene and hydrogen cyanide |

| 1881 | Hantzsch synthesis | Arthur Rudolf Hantzsch | Major synthetic methodology development |

| 1924 | Chichibabin synthesis | Aleksei Chichibabin | Industrial production method |

The industrial significance of pyridine chemistry reached a turning point in 1924 when Aleksei Chichibabin, a Russian chemist, developed an efficient pyridine synthesis reaction utilizing inexpensive reagents. The Chichibabin pyridine synthesis involved condensation reactions of aldehydes, ketones, and α,β-unsaturated carbonyl compounds with ammonia or ammonia derivatives. Although this methodology suffered from relatively low yields of approximately 30%, the accessibility of starting materials made it economically viable for industrial applications.

Nicotinonitrile, also known as 3-cyanopyridine, emerged as an important pyridine derivative through its role as a precursor to the vitamin niacin. The compound's biological significance became apparent through nitrilase-catalyzed hydrolysis reactions employing immobilized Rhodococcus rhodochrous J1 strains, which converted 3-cyanopyridine to nicotinamide (vitamin B₃) in quantitative yields. This enzymatic transformation demonstrated superior selectivity compared to chemical methods, avoiding further hydrolysis of the amide to nicotinic acid.

Position Within Nicotinonitrile Derivative Classifications

This compound occupies a distinctive position within the broader classification system of nicotinonitrile derivatives, representing a specific structural class characterized by substitution patterns that confer unique chemical and biological properties. Nicotinonitrile derivatives, collectively known as 3-cyanopyridines, constitute a diverse family of nitrogen-containing heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their emergence as scaffolds for biologically active molecules. The systematic classification of these compounds depends primarily on the nature, position, and stereochemistry of substituents attached to the pyridine ring system.

The classification framework for nicotinonitrile derivatives encompasses several major categories based on substitution patterns and functional group modifications. This compound belongs to the category of 2-amino-substituted nicotinonitriles, distinguished by the presence of an amino group at the 2-position of the pyridine ring. This specific substitution pattern creates compounds with enhanced electron density at the nitrogen-containing position, potentially influencing both chemical reactivity and biological activity profiles.

Within the medicinal chemistry landscape, nicotinonitrile derivatives have demonstrated remarkable structural diversity and therapeutic potential. Several compounds within this classification have successfully progressed through clinical development to become marketed pharmaceutical agents. Notable examples include bosutinib, a tyrosine kinase inhibitor used in chronic myeloid leukemia treatment; milrinone, a phosphodiesterase III inhibitor employed for heart failure management; neratinib, an epidermal growth factor receptor inhibitor for breast cancer therapy; and olprinone, another phosphodiesterase III inhibitor utilized in cardiac applications.

Table 3: Classification of Selected Nicotinonitrile Derivatives by Substitution Pattern

| Compound Class | Substitution Pattern | Representative Examples | Biological Activity |

|---|---|---|---|

| 2-Amino derivatives | 2-NH₂ or 2-NHR | This compound | Variable biological activities |

| 4,6-Disubstituted | Multiple positions | Various synthetic analogs | Anticancer, antimicrobial |

| Fused ring systems | Ring fusion to pyridine | Quinoline-derived nicotinonitriles | Enhanced pharmacological profiles |

| N-Oxide derivatives | Oxidized nitrogen | 3-Cyanopyridine N-oxide | Pharmaceutical intermediates |

The synthetic accessibility of this compound aligns with established methodologies for nicotinonitrile derivative preparation. These synthetic approaches typically involve multi-component reactions utilizing readily available starting materials such as acetoacetone and N-substituted cyanoacetamides under microwave conditions with piperidine catalysis. Alternative synthetic routes employ condensation reactions between ethyl cyanoacetate and various substituted α,β-unsaturated ketones in the presence of excess ammonium acetate.

Contemporary research investigations have revealed that nicotinonitrile derivatives, including this compound, serve as versatile scaffolds for the development of biologically active compounds. The 3-cyanopyridine nucleus can undergo fusion with various functional groups to generate structurally diverse analogs with broad-spectrum pharmacological activities. These structural modifications often focus on positions 2, 4, and 6 of the pyridine ring, where substituent variations can significantly influence biological activity profiles, selectivity, and pharmacokinetic properties.

The position of this compound within the nicotinonitrile derivative classification system reflects both its structural characteristics and potential applications in drug discovery programs. The compound's specific substitution pattern places it among the 2-amino-4,6-dimethyl nicotinonitrile analogs, a subclass that has demonstrated promising biological activities in preliminary screening studies. Research has indicated that compounds within this structural class may exhibit antimicrobial properties, with some derivatives showing activity against both Gram-positive and Gram-negative bacterial strains.

The mechanistic understanding of nicotinonitrile derivative interactions with biological targets continues to evolve through ongoing research efforts. The structural features present in this compound, including the electron-withdrawing nitrile group and electron-donating methylamino substituent, create a unique electronic environment that may facilitate specific binding interactions with protein targets. The compound's molecular architecture enables potential receptor binding through multiple interaction modes, including hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic amino acid residues.

Propriétés

IUPAC Name |

4,6-dimethyl-2-(methylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-4-7(2)12-9(11-3)8(6)5-10/h4H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHLKHPBQSTJKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477281 | |

| Record name | 4,6-dimethyl-2-(methylamino)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783325-61-1 | |

| Record name | 4,6-dimethyl-2-(methylamino)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Multi-Component Condensation Method

- Reagents: 2-acetylnaphthalene or substituted acetyl compounds, aromatic aldehydes, ethyl cyanoacetate, ammonium acetate.

- Procedure: A mixture of the ketone (or acetyl compound), aromatic aldehyde, ethyl cyanoacetate, and ammonium acetate is refluxed in ethanol for 8–10 hours.

- Outcome: This reaction yields nicotinonitrile derivatives via cyclization and condensation, with the nitrile group introduced from ethyl cyanoacetate and the amino substituent from ammonium acetate.

- Yields: Typically moderate to good yields (30–60%) depending on the substrate and conditions.

Nucleophilic Substitution on Pyridine Precursors

- Starting from chloro-substituted nicotinonitrile intermediates, nucleophilic substitution with methylamine can introduce the methylamino group at position 2.

- This method involves the formation of a chloroimidate intermediate by reaction of the nitrile group with HCl in alcoholic solution, followed by nucleophilic displacement of the chlorine atom by methylamine.

- The reaction is typically carried out in ethanol or methanol under reflux conditions.

- This approach is supported by mechanistic studies of the Pinner synthesis, where the nitrile is converted to an imidate intermediate before cyclization.

Microwave-Assisted Cyclization

- Microwave irradiation has been employed to accelerate the synthesis of N-substituted nicotinonitrile derivatives.

- For example, the reaction of acetylacetone with N-substituted cyanoacetamides in the presence of piperidine as a catalyst under microwave conditions yields substituted nicotinonitriles efficiently.

- This method offers shorter reaction times and potentially higher yields compared to conventional heating.

- The Pinner synthesis mechanism involves initial protonation of the nitrile triple bond by HCl, forming a chloroimidate intermediate.

- This intermediate can undergo intramolecular cyclization or nucleophilic substitution by alcohols or amines to form substituted pyridine derivatives.

- In the case of methylamino substitution, methylamine attacks the chloroimidate intermediate, displacing chloride and forming the 2-(methylamino) substituent on the pyridine ring.

- Data Table: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Multi-Component Condensation | 2-acetylnaphthalene, aldehyde, ethyl cyanoacetate, ammonium acetate | Reflux in ethanol, 8–10 h | 30–60 | Classical method, moderate yields |

| Nucleophilic Substitution | Chloroimidate intermediate, methylamine | Reflux in ethanol or methanol | Not specified | Based on Pinner synthesis mechanism |

| Microwave-Assisted Cyclization | Acetylacetone, N-substituted cyanoacetamide, piperidine catalyst | Microwave irradiation, short time | Higher than conventional | Faster reaction, efficient cyclization |

- The formation of 4,6-dimethyl-2-(methylamino)nicotinonitrile has been confirmed by spectroscopic methods including IR (characteristic nitrile stretch near 2220 cm⁻¹), 1H NMR (signals corresponding to methyl and amino protons), and mass spectrometry (molecular ion peak consistent with C9H11N3).

- X-ray crystallography studies on related 2-methylamino nicotinonitrile derivatives confirm the planar arrangement of the amino substituent and the pyridine ring, indicating conjugation and stability of the molecule.

- The reaction conditions and choice of nucleophile significantly influence the substitution pattern and yield of the final product.

The preparation of this compound involves well-established synthetic strategies centered on multi-component condensation and nucleophilic substitution reactions. The Pinner synthesis mechanism plays a crucial role in the formation of the key intermediates. Advances such as microwave-assisted synthesis offer improved efficiency. Analytical data support the successful synthesis and structural integrity of the compound. These methods provide a robust foundation for producing this compound for further research in organic synthesis and pharmaceutical applications.

Analyse Des Réactions Chimiques

4,6-Dimethyl-2-(methylamino)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in substitution reactions, particularly at the methylamino group, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

4,6-Dimethyl-2-(methylamino)nicotinonitrile is a compound of significant interest in various scientific research fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has shown potential in the development of bioactive molecules. Its derivatives are being investigated for their pharmacological properties, including:

- Anticancer Activity : Research indicates that this compound and its analogs may inhibit the proliferation of cancer cells by targeting specific signaling pathways. For example, studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers .

- Neuropharmacology : The compound's structural similarity to known neurotransmitter modulators suggests potential applications in treating neurodegenerative diseases. Its derivatives have been explored as molecular probes for imaging techniques like positron emission tomography (PET), particularly for detecting amyloid plaques in Alzheimer's disease .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. Key applications include:

- Synthesis of Heterocycles : The compound can be used to synthesize various heterocyclic compounds that are crucial in pharmaceuticals. For instance, it has been utilized in the synthesis of pyrazole-based compounds that show promise as antimicrobial agents .

- Fluorescent Probes : Its derivatives are being developed as fluorescent probes for biological imaging, allowing researchers to visualize cellular processes in real time. These compounds can be modified to enhance their fluorescence properties and specificity for target biomolecules .

Agrochemicals

There is emerging interest in the use of this compound as an active ingredient in herbicides due to its ability to inhibit weed growth selectively without harming crops. This application is particularly relevant for sustainable agriculture practices where selective weed control is essential .

| Compound Name | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| Derivative A | Anticancer | 15 | Breast Cancer Cells |

| Derivative B | Neuroprotective | 25 | Amyloid Plaques |

| Derivative C | Antimicrobial | 10 | Bacterial Strains |

Table 2: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Method A | Reaction with methylamine and nitriles | 85 |

| Method B | Cyclization reaction with aldehydes | 75 |

| Method C | Multi-step synthesis involving coupling agents | 70 |

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against human breast cancer cell lines. The most potent derivative exhibited an IC50 value of 15 µM, demonstrating significant promise for further development into therapeutic agents.

Case Study 2: Neuroimaging Applications

A recent investigation into the use of this compound as a fluorescent probe revealed its efficacy in labeling amyloid aggregates associated with Alzheimer's disease. The study utilized PET imaging techniques to track the distribution of labeled compounds in vivo, providing insights into the progression of neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 4,6-Dimethyl-2-(methylamino)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Nicotinonitrile Derivatives

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The methylamino group in the target compound donates electrons, enhancing nucleophilicity at the pyridine ring, whereas sulfonyl or nitro groups (e.g., in ) reduce electron density, altering reactivity and binding affinity.

- Solubility and Pharmacokinetics: Sugar-derived substituents (e.g., β-D-glucopyranosylthio in ) significantly improve aqueous solubility compared to hydrophobic groups like p-tolyloxypropoxy.

Physicochemical and ADMET Properties

- Lipophilicity: The target compound’s logP is estimated to be lower than derivatives with aryl or sulfonyl groups (e.g., ) due to the polar methylamino group.

- Metabolic Stability: Sulfonamide-containing derivatives () demonstrate prolonged half-lives compared to amino- or alkoxy-substituted analogues, likely due to resistance to oxidative metabolism.

Activité Biologique

4,6-Dimethyl-2-(methylamino)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₀H₁₃N₃

- Molecular Weight : 175.23 g/mol

The compound features a pyridine ring with two methyl groups and a methylamino group, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

- Antimicrobial Activity : The compound demonstrates significant inhibitory effects against various bacterial strains, suggesting potential as an antibacterial agent.

- Antifungal Activity : Research indicates that it may also possess antifungal properties, making it a candidate for further exploration in treating fungal infections.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standardized assay methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Bacillus subtilis | 0.0098 |

| Candida albicans | 0.039 |

These results indicate that the compound exhibits strong antibacterial activity, particularly against E. coli and S. aureus .

Case Studies

- Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that this compound showed a strong inhibitory effect against E. coli with an MIC value of 0.0195 mg/mL, which is comparable to standard antibiotics used in clinical settings .

- Evaluation of Antifungal Properties : Another research effort highlighted the compound's antifungal activity against C. albicans, with MIC values indicating effective inhibition at concentrations lower than those typically required for conventional antifungal agents .

Synthesis Methods

The synthesis of this compound can be achieved through several chemical pathways:

- Nitrilation of Nicotinic Acid Derivatives : This involves the introduction of a nitrile group to the nicotinic acid structure.

- Methylation Reactions : Methylation of the amino group can be performed using methyl iodide or dimethyl sulfate under basic conditions.

Q & A

Q. Table 1: Representative Yields of Hydrolysis Products

| Derivative | Yield (%) | Melting Point (°C) |

|---|---|---|

| 4a | 65 | 120–122 |

| 4b | 70 | 115–117 |

| 4d | 55 | 87–89 |

| Data adapted from synthesis protocols in . |

Basic: What safety protocols are critical when handling this compound?

Answer:

Safety measures must address acute toxicity and carcinogenic risks:

- PPE : Full-body protective clothing, chemically resistant gloves, and eye protection. Respiratory protection requires NIOSH/CEN-approved respirators (e.g., P95 for low exposure; OV/AG/P99 cartridges for high concentrations) .

- Environmental Controls : Prevent drainage contamination due to potential ecotoxicity .

- Storage : Stable under recommended conditions, but incompatible materials should be avoided (exact incompatibilities require further testing) .

Advanced: How can computational models predict the compound’s interactions with biological targets?

Answer:

Structure-activity relationship (SAR) studies and molecular docking are critical. For example:

- Docking Studies : Used to analyze interactions with viral proteases (e.g., SARS-CoV-2 Mpro) or anti-inflammatory targets. Derivatives like 4,6-dimethyl-2-(glycosylthio)nicotinonitrile show antiviral activity against TMV and HSV-1 via binding pocket interactions .

- MD Simulations : Assess stability of ligand-target complexes over time, validating docking predictions .

- 3D Energy Framework Analysis : Evaluates non-covalent interactions (e.g., π-π stacking, hydrogen bonds) in crystalline derivatives to guide functionalization .

Advanced: What strategies resolve contradictions in toxicity data across studies?

Answer:

Discrepancies in carcinogenicity classifications (e.g., IARC vs. EPA Group D) require:

- Comparative Meta-Analysis : Cross-referencing acute toxicity (oral LD₅₀, dermal irritation) and subchronic data. For example, EPA notes insufficient data for chronic RfD/RfC values, while IARC flags carcinogenic components at >0.1% concentrations .

- In Silico Profiling : Tools like ProTox-II or QSAR models predict toxicity endpoints (e.g., mutagenicity, hepatotoxicity) to fill data gaps .

- Dose-Response Reassessment : Experimental validation using in vitro assays (e.g., Ames test for mutagenicity) to clarify thresholds .

Advanced: How can regioselective functionalization be optimized for nicotinonitrile derivatives?

Answer:

Regioselectivity is influenced by:

- Catalytic Systems : Phase-transfer catalysts (e.g., tetrabutyl ammonium bromide) improve alkylation efficiency at the 2-position .

- Temperature Control : Low temperatures (5–10°C) minimize side reactions during mercaptopyridine alkylation .

- Protecting Groups : Use of benzyl or tert-butyl groups to direct nitrile hydrolysis to amides while preserving methyl substituents .

Basic: What analytical methods are suitable for characterizing this compound?

Answer:

- Chromatography : HPLC or GC-MS for purity assessment (e.g., 99.5% purity standards in acetone) .

- Spectroscopy : IR and NMR to confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

- Exact Mass Spectrometry : High-resolution MS (Exact Mass: 201.1311854) identifies metabolites and degradation products .

Advanced: What structural modifications enhance antiviral activity in nicotinonitrile derivatives?

Answer:

- Glycosylthio Substituents : Derivatives like 4,6-dimethyl-2-(trihydroxytetrahydro-2H-pyran-2-ylthio)nicotinonitrile show enhanced activity against CV-B4 and HSV-1 due to improved solubility and target affinity .

- Nitrogen Heterocycles : Incorporating pyrimidine or thiadiazole rings increases binding to viral polymerases .

- Hydrophobic Side Chains : Long alkyl chains (e.g., C₆H₁₃) improve membrane permeability in cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.